molecular formula C14H21N3O2 B11798766 6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid

6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid

Cat. No.: B11798766
M. Wt: 263.34 g/mol
InChI Key: SXWJGZDMRKJBLC-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinic acid core substituted with a 4-isopropylpiperazin-1-yl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid typically involves the reaction of 4-isopropylpiperazine with nicotinic acid derivatives under controlled conditions. One common method includes the catalytic N-formylation of 4-isopropylpiperazine followed by subsequent reactions to introduce the nicotinic acid moiety . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as sulfated tungstate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylpiperazine derivatives: These compounds share the piperazine core and exhibit similar biological activities.

    Nicotinic acid derivatives: These compounds have the nicotinic acid core and are known for their diverse pharmacological properties.

Uniqueness

6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid is unique due to the combination of the piperazine and nicotinic acid moieties, which imparts distinct chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H21N3O2/c1-10(2)16-4-6-17(7-5-16)13-11(3)8-12(9-15-13)14(18)19/h8-10H,4-7H2,1-3H3,(H,18,19)

InChI Key

SXWJGZDMRKJBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(C)C)C(=O)O

Origin of Product

United States

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